N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the class of thioacetamide derivatives with a heterocyclic core comprising a pyrimidinone ring fused to a thiazole moiety. Its structure features a 3,4-dimethylphenyl group attached via an acetamide linker and a 4-methoxyphenyl-substituted thiazole at the pyrimidinone scaffold. The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions, as described in analogous protocols .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-14-5-8-18(11-15(14)2)27-22(31)13-33-25-28-20(12-21(30)29-25)23-16(3)26-24(34-23)17-6-9-19(32-4)10-7-17/h5-12H,13H2,1-4H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQINAHDSCZPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a thiazole moiety linked to a dihydropyrimidine derivative, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds with thiazole and dihydropyrimidine structures often exhibit anti-inflammatory properties. For instance, derivatives of thiazoles have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. In particular, compounds similar to this compound demonstrated significant inhibition of COX-2 with IC50 values ranging from 9.01 to 11.65 mM in various assays .
2. Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole ring can enhance cytotoxicity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts . The presence of electron-withdrawing groups significantly increases the activity of these compounds against cancer cells.
Case Study 1: Inhibition of COX/LOX Enzymes
A study focused on the synthesis and evaluation of thiazole derivatives revealed that specific modifications could yield potent COX/LOX inhibitors. For example, a derivative similar to the target compound exhibited over 98% inhibition in cell-based assays at low concentrations . This highlights the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.
Case Study 2: Anticancer Efficacy
In a comparative analysis of various thiazole-linked compounds, one derivative demonstrated an IC50 value of less than 1 µg/mL against cancer cell lines . This suggests that the incorporation of specific substituents can significantly enhance anticancer activity. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through interaction with Bcl-2 proteins.
Summary of Biological Activities
| Activity Type | Mechanism | IC50 Values |
|---|---|---|
| Anti-inflammatory | COX/LOX inhibition | 9.01 - 11.65 mM |
| Anticancer | Cytotoxicity against A549 and NIH/3T3 cells | < 1 µg/mL |
Comparison with Similar Compounds
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
